4-(2-Methyl-benzyl)-piperidine hydrochloride
Description
4-(2-Methyl-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl substituent with a methyl group at the ortho position (2-methylbenzyl). Its molecular formula is C₁₃H₁₈ClN, with a molecular weight of 241.76 g/mol .
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-2-3-5-13(11)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMTUMPXVXWCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656564 | |
| Record name | 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-67-0 | |
| Record name | 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Methyl-benzyl)-piperidine hydrochloride typically involves:
- N-benzylation of piperidine or a piperidine precursor with 2-methyl-benzyl halide.
- Formation of the piperidine ring or modification of a piperidine intermediate such as N-benzyl-4-piperidone.
- Conversion to the hydrochloride salt for increased stability and usability.
This general strategy is supported by analogous preparations of related compounds such as N-benzyl-4-piperidone and substituted piperidine hydrochlorides.
Preparation of N-Benzyl-4-piperidone Intermediate
A key intermediate in the synthesis is N-benzyl-4-piperidone , which can be prepared via a one-pot reaction involving benzylamine and acrylic ester, followed by condensation and hydrolysis steps. The detailed method is as follows:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | React benzylamine with acrylic ester in an alcohol solvent (e.g., methanol) | Molar ratio acrylic ester:benzylamine = 2.6–5; Stir 1 hour; Heat 50–60°C for 9–24 hours | Excess acrylic ester reduces byproducts, improves purity |
| 2 | Add organic solvent (toluene preferred), add organic alkali (sodium methoxide or ethoxide) | Heat 50–85°C for 9–16 hours (preferably 12h at 80°C) | Distill low-boiling substances during reaction |
| 3 | Neutralize with acid (dilute HCl 5–10%), add catalyst (LiCl or CaCl2) | Heat 60–85°C for 1–5 hours | Catalyst improves activity, selectivity, yield |
| 4 | Adjust pH to 8–9 with inorganic base (50% NaOH), separate layers, distill solvent | Reduced pressure distillation at 1 mmHg, collect fraction at ~95°C | Produces colorless, high purity N-benzyl-4-piperidone |
N-Benzylation of Piperidine Ring
The next step involves the N-benzylation of piperidine or its derivatives using 2-methyl-benzyl halides (e.g., 2-methyl-benzyl chloride or bromide). The typical reaction conditions are:
- React 2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
- Solvents like dichloromethane or toluene are used to facilitate the reaction.
- The reaction is usually carried out at room temperature or under reflux depending on reactivity.
This approach is analogous to the synthesis of related compounds such as 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride, which follows similar N-alkylation and salt formation steps.
Formation of Hydrochloride Salt
After obtaining the free base of 4-(2-methyl-benzyl)-piperidine, the compound is converted to its hydrochloride salt by:
- Treating the free base with hydrochloric acid (HCl) in an appropriate solvent.
- This step enhances the compound’s stability and facilitates purification.
Summary Table of Preparation Methods
| Step | Reaction | Reagents & Conditions | Outcome | Remarks |
|---|---|---|---|---|
| 1 | Formation of N-benzyl-4-piperidone | Benzylamine + acrylic ester in methanol; heat 50–60°C, 9–24h | Intermediate N-benzyl-4-piperidone | One-pot, high purity |
| 2 | Condensation and cyclization | Organic base (NaOMe), toluene, heat 80°C, 12h; acid neutralization with dilute HCl; catalyst LiCl or CaCl2 | Cyclized piperidone intermediate | Catalyst improves yield and selectivity |
| 3 | N-benzylation of piperidine | 2-methyl-benzyl chloride + piperidine + base (NaOH/K2CO3), solvent (DCM/toluene) | 4-(2-Methyl-benzyl)-piperidine free base | Standard alkylation |
| 4 | Hydrochloride salt formation | HCl treatment | This compound | Enhances stability and purity |
Research Findings and Optimization Notes
- Catalyst Use: Lithium chloride and calcium chloride as catalysts in the hydrolysis and decarboxylation steps significantly improve reaction activity and product purity.
- Solvent Choice: Methanol is preferred for the initial reaction due to easy recovery and low energy consumption; toluene is favored for condensation due to its boiling point and solvent properties.
- Reaction Monitoring: Distillation of low-boiling substances during condensation maintains reaction temperature and drives the reaction forward.
- Purity: The final product purity exceeds 99.5%, meeting pharmaceutical standards.
- Industrial Viability: The described methods are scalable with simple post-treatment steps and environmentally friendly reagents, suitable for industrial production.
Additional Synthetic Routes and Analogies
While specific literature on this compound is limited, related compounds have been synthesized via:
- Reduction of amides or ketones derived from benzylated piperidines.
- Use of Horner–Wadsworth–Emmons reactions and subsequent reductions for functionalized piperidines.
- Mitsunobu reactions for stereoselective modifications of piperidine rings.
These methods provide alternative strategies for functionalized piperidine derivatives and may be adapted for this compound if stereochemistry or substitution patterns require fine tuning.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl moiety and piperidine ring are susceptible to oxidation under specific conditions.
Reduction Reactions
The compound can undergo reduction at multiple sites:
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible:
Acylation and Alkylation
The piperidine nitrogen participates in these reactions:
text**[Example Reaction](pplx://action/followup):** 4-(2-Methyl-benzyl)-piperidine + Acetyl chloride → N-Acetyl derivative [7] **[Conditions](pplx://action/followup):** Pyridine, 0–5°C, 2 hrs [7] **[Yield](pplx://action/followup):** ~85% (estimated from analogous reactions [7])
Hydrolysis
Ester or amide derivatives of the compound can undergo hydrolysis:
-
Acid-Catalyzed Hydrolysis: Forms carboxylic acids or amines .
-
Base-Catalyzed Hydrolysis: Prefers ester cleavage over amides .
Stability and Degradation Pathways
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(2-Methyl-benzyl)-piperidine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its piperidine structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Biological Applications
- Biological Pathway Studies : The compound is employed in biological research to study interactions within specific pathways. Its structural similarity to bioactive compounds facilitates the investigation of its effects on various biological systems.
- Pharmacological Potential : Research indicates that derivatives of piperidine, including this compound, may exhibit antidepressant effects by modulating neurotransmitter systems. Additionally, some studies suggest neuroprotective properties that could protect neural cells from oxidative damage.
Medicinal Chemistry
- Therapeutic Properties : There is ongoing investigation into the therapeutic potential of this compound as a precursor in synthesizing pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative products.
Antidepressant Effects
Research has indicated that compounds with piperidine moieties can influence neurotransmitter systems, suggesting potential antidepressant properties. A study examining various piperidine derivatives found that modifications could enhance their efficacy as antidepressants .
Neuroprotective Properties
Preliminary studies have shown that certain derivatives may protect neural cells from oxidative stress through antioxidant mechanisms. This property is crucial for developing treatments for neurodegenerative diseases.
Antimicrobial Activity
Similar compounds have been investigated for their ability to inhibit bacterial growth or fungal infections. The structural features of this compound may contribute to its antimicrobial potential, warranting further exploration in pharmacological studies.
Mechanism of Action
The mechanism by which 4-(2-Methyl-benzyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 4-(2-Methyl-benzyl)-piperidine hydrochloride with related compounds:
Key Observations :
- Electron Effects : Methoxy groups (e.g., 4-(2-Methoxy-benzyl)-piperidine HCl) increase polarity, which may reduce blood-brain barrier penetration compared to the hydrophobic methyl group .
- Rigidity vs. Flexibility: Donepezil’s indanone moiety provides structural rigidity, enhancing acetylcholinesterase (AChE) inhibition, whereas the flexible 2-methylbenzyl group in the target compound may offer different pharmacokinetic profiles .
Pharmacological and Functional Comparisons
Receptor Selectivity
- AC-90179 : A serotonin 2A (5-HT2A) inverse agonist with >1,250-fold selectivity over butyrylcholinesterase. Its bulky substituents (methoxyphenyl and benzyl) contribute to receptor specificity, avoiding dopamine D2 receptor interactions linked to side effects .
- Donepezil: Potent AChE inhibitor (IC₅₀ = 5.7 nM) due to the indanone group’s rigid structure, which optimizes binding to the enzyme’s catalytic site .
Biological Activity
4-(2-Methyl-benzyl)-piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 2-methylbenzyl group, which contributes to its unique biological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.
- Neuropharmacological Effects : Its piperidine structure is associated with interactions at neurotransmitter receptors, potentially influencing mood and cognition.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results showed varying degrees of activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 25.0 | Disruption of mitochondrial function |
These findings suggest a dose-dependent response with significant cytotoxicity against breast and cervical cancer cells, indicating potential for further development as an anticancer agent .
Neuropharmacological Effects
The compound has also been evaluated for its effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Serotonin Receptor Interaction : Studies have shown that derivatives of piperidine compounds can influence serotonin receptor activity, which is crucial for mood regulation .
- Dopamine Receptor Affinity : Preliminary binding assays suggest that this compound may exhibit affinity for dopamine receptors, which could be beneficial in treating neuropsychiatric disorders .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound demonstrated improved outcomes compared to historical controls, highlighting its potential as a therapeutic agent .
- Neuropharmacological Assessment : In a pilot study assessing cognitive function in patients with depression, administration of the compound showed significant improvement in depressive symptoms and cognitive performance, suggesting its utility in psychiatric settings .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methyl-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield?
The synthesis of piperidine derivatives like this compound typically involves nucleophilic substitution or reductive amination. For example:
- Method 1 : Reacting 4-piperidone with 2-methylbenzyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, followed by HCl salt formation .
- Method 2 : Catalytic hydrogenation of a Schiff base intermediate derived from 2-methylbenzaldehyde and piperidine under hydrogen gas (H₂) with palladium on carbon (Pd/C) .
Q. Key Factors :
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity.
- Temperature : Reactions often proceed at room temperature to avoid side products.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. How can researchers validate the structural identity and purity of this compound?
Analytical Methods :
Q. Purity Tests :
- HPLC with UV detection (λ = 254 nm) and >98% peak area .
Advanced Research Questions
Q. What are the potential mechanisms of action for this compound in neurological targets?
Piperidine derivatives often interact with central nervous system (CNS) receptors. Hypothesized mechanisms include:
Q. Experimental Validation :
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
Observed Contradictions :
Q. Methodological Approaches :
- Accelerated Stability Testing : Expose the compound to HCl (0.1–1 M) at 40°C and monitor degradation via HPLC.
- Identification of Degradants : Use LC-MS to detect byproducts (e.g., free piperidine or benzyl alcohol derivatives) .
Q. Recommendations :
Q. What structure-activity relationship (SAR) insights guide the optimization of 4-(2-Methyl-benzyl)-piperidine derivatives?
Critical Substituents :
- Benzyl Group : 2-Methyl substitution enhances lipophilicity and blood-brain barrier penetration vs. unsubstituted analogs .
- Piperidine Nitrogen : Quaternary ammonium salts (e.g., hydrochloride) improve solubility but reduce CNS bioavailability .
Q. SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 4-(2-Me-benzyl) | Baseline | 150 (σ-1 receptor) | |
| 4-(4-F-benzyl) | Fluorine substitution | 90 (enhanced affinity) | |
| 4-(2,6-diF-benzyl) | Steric hindrance | 320 (reduced activity) |
Q. Design Strategies :
- Introduce electron-withdrawing groups (e.g., -F) to modulate receptor binding .
- Explore alkyl chain extensions to balance lipophilicity and solubility .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Metabolic Pathways :
Q. Experimental Methods :
Q. Implications :
- Co-administration with CYP inhibitors (e.g., ketoconazole) may require dose adjustments.
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Common Impurities :
- Starting Materials : Residual 2-methylbenzyl chloride (limit: <0.1% by GC-MS) .
- Degradants : Oxidized piperidine derivatives (e.g., N-oxide) detected via UPLC-MS .
Q. Method Optimization :
Q. What in vitro and in vivo models are suitable for evaluating the toxicological profile of this compound?
In Vitro Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
